molecular formula C24H15Cl4F3N2 B5421588 3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole

3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole

Cat. No.: B5421588
M. Wt: 530.2 g/mol
InChI Key: WBOJXVXTKGXWHW-VMPITWQZSA-N
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Description

3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with dichlorophenyl and trifluoromethylphenyl groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 3-(trifluoromethyl)acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous-flow reactors and catalytic processes are often employed to enhance efficiency and scalability. The use of solvents like toluene and catalysts such as Ru/Al2O3 can be crucial in achieving high yields .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole apart is its unique combination of dichlorophenyl and trifluoromethylphenyl groups on a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl4F3N2/c25-16-6-4-14(21(27)11-16)5-8-18-13-23(20-9-7-17(26)12-22(20)28)33(32-18)19-3-1-2-15(10-19)24(29,30)31/h1-12,23H,13H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOJXVXTKGXWHW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(N=C1/C=C/C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl4F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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